molecular formula C19H28N2O2S B2623162 2-(Benzyloxy)-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]ethan-1-one CAS No. 2415571-45-6

2-(Benzyloxy)-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]ethan-1-one

Cat. No.: B2623162
CAS No.: 2415571-45-6
M. Wt: 348.51
InChI Key: CBXGCOJBJHBDDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Benzyloxy)-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]ethan-1-one is a synthetic organic compound that features a unique combination of functional groups, including a benzyloxy group, a thian-4-yl group, and a 1,4-diazepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]ethan-1-one typically involves multiple steps:

    Formation of the Benzyloxy Group: The benzyloxy group can be introduced via the reaction of benzyl alcohol with an appropriate alkylating agent under basic conditions.

    Construction of the 1,4-Diazepane Ring: The 1,4-diazepane ring can be synthesized through the cyclization of a suitable diamine precursor with a dihaloalkane.

    Attachment of the Thian-4-yl Group: The thian-4-yl group can be introduced through a nucleophilic substitution reaction involving a thian-4-yl halide and the 1,4-diazepane intermediate.

    Formation of the Ethanone Moiety: The ethanone moiety can be introduced via an acylation reaction using an appropriate acylating agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzyloxy group can undergo oxidation to form a benzaldehyde or benzoic acid derivative.

    Reduction: The ethanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Alkyl halides, acyl halides, or other electrophiles in the presence of a suitable base.

Major Products

    Oxidation: Benzaldehyde or benzoic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thian-4-yl derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential ligand for studying receptor-ligand interactions.

    Medicine: As a candidate for drug development, particularly in the areas of central nervous system disorders and antimicrobial agents.

    Industry: As an intermediate in the synthesis of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]ethan-1-one would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes, receptors, or ion channels. The benzyloxy group could facilitate binding to hydrophobic pockets, while the 1,4-diazepane ring could interact with polar or charged residues.

Comparison with Similar Compounds

Similar Compounds

    2-(Benzyloxy)-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]ethanol: Similar structure but with an alcohol group instead of an ethanone moiety.

    2-(Benzyloxy)-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]ethanoic acid: Similar structure but with a carboxylic acid group instead of an ethanone moiety.

    2-(Benzyloxy)-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]ethanamine: Similar structure but with an amine group instead of an ethanone moiety.

Uniqueness

2-(Benzyloxy)-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]ethan-1-one is unique due to the presence of the ethanone moiety, which can undergo various chemical transformations, making it a versatile intermediate in organic synthesis. Additionally, the combination of the benzyloxy group, thian-4-yl group, and 1,4-diazepane ring provides a unique scaffold for potential biological activity.

Properties

IUPAC Name

2-phenylmethoxy-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O2S/c22-19(16-23-15-17-5-2-1-3-6-17)21-10-4-9-20(11-12-21)18-7-13-24-14-8-18/h1-3,5-6,18H,4,7-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBXGCOJBJHBDDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C(=O)COCC2=CC=CC=C2)C3CCSCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.